molecular formula C12H9NO2 B6413625 2-(2-Formylphenyl)-4-hydroxypyridine, 95% CAS No. 1261982-55-1

2-(2-Formylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6413625
CAS RN: 1261982-55-1
M. Wt: 199.20 g/mol
InChI Key: SQRXOWYTRAFQAY-UHFFFAOYSA-N
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Description

2-(2-Formylphenyl)-4-hydroxypyridine, 95% (2-FPHP) is a synthetic compound derived from pyridine. It is a colorless crystalline solid that has a melting point of 173-174°C. 2-FPHP has been studied for its potential applications in a variety of fields, including pharmaceuticals, agriculture, and biotechnology. It has been used in a variety of laboratory experiments, and its mechanism of action has been studied extensively.

Scientific Research Applications

2-(2-Formylphenyl)-4-hydroxypyridine, 95% has a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 4-formyl-2-hydroxybenzoic acid and 4-formyl-2-methyl-2-hydroxybenzoic acid. It has also been used in the synthesis of 4-hydroxy-2-formylphenylalanine and 4-hydroxy-2-formylphenylalanine-3-sulfonate. Additionally, it has been used in the synthesis of 2-amino-4-formyl-3-hydroxypyridine, which is a potential inhibitor of the enzyme dihydrofolate reductase.

Mechanism of Action

The mechanism of action of 2-(2-Formylphenyl)-4-hydroxypyridine, 95% is not fully understood. However, it is believed to act as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of folate, which is an essential nutrient for many organisms. By inhibiting DHFR, 2-(2-Formylphenyl)-4-hydroxypyridine, 95% can interfere with folate biosynthesis, leading to a decrease in folate levels.
Biochemical and Physiological Effects
2-(2-Formylphenyl)-4-hydroxypyridine, 95% has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacterial species, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. It has also been found to inhibit the growth of certain fungi, including Candida albicans and Aspergillus niger. Additionally, it has been found to inhibit the growth of certain cancer cell lines, including A549 and MCF-7.

Advantages and Limitations for Lab Experiments

2-(2-Formylphenyl)-4-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a stable compound, making it suitable for long-term storage. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound, and exposure to it should be avoided. Additionally, it is not water soluble, so it must be dissolved in an organic solvent prior to use.

Future Directions

There are several potential future directions for the use of 2-(2-Formylphenyl)-4-hydroxypyridine, 95%. One potential application is in the development of new antibiotics. 2-(2-Formylphenyl)-4-hydroxypyridine, 95% has been found to inhibit the growth of certain bacterial and fungal species, suggesting that it could be used as an antibiotic. Additionally, it could be used as an inhibitor of DHFR in the development of new drugs for the treatment of cancer. Finally, it could be used in the synthesis of new compounds for use in laboratory experiments.

Synthesis Methods

2-(2-Formylphenyl)-4-hydroxypyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 2-formylphenyl bromide with potassium hydroxide in dimethylformamide (DMF) at room temperature. This yields the desired product, 2-(2-Formylphenyl)-4-hydroxypyridine, 95%, in a 95% yield. The second step involves the recrystallization of the product in methanol. This yields a pure form of 2-(2-Formylphenyl)-4-hydroxypyridine, 95% with a purity of 95%.

properties

IUPAC Name

2-(4-oxo-1H-pyridin-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-3-1-2-4-11(9)12-7-10(15)5-6-13-12/h1-8H,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRXOWYTRAFQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692431
Record name 2-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Formylphenyl)-4-hydroxypyridine

CAS RN

1261982-55-1
Record name 2-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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